3-(Benzyloxy)-2-bromo-5-chloropyrazine
Description
3-(Benzyloxy)-2-bromo-5-chloropyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a benzyloxy group at position 3, bromine at position 2, and chlorine at position 5. The benzyloxy group enhances lipophilicity, while the halogen atoms (Br and Cl) contribute to electronic effects and steric bulk, influencing reactivity and binding interactions .
Properties
IUPAC Name |
2-bromo-5-chloro-3-phenylmethoxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c12-10-11(15-9(13)6-14-10)16-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQXUNMUQOFZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CN=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Sandmeyer Bromination
The most well-documented method involves a Sandmeyer reaction starting from 3-benzyloxy-5-chloro-2-aminopyrazine. Isoamyl nitrite (6.80 mL, 50.9 mmol) is added to a suspension of the aminopyrazine precursor (4.00 g, 17.0 mmol) and copper(I) bromide in anhydrous acetonitrile under nitrogen. The diazonium intermediate forms at 0–5°C, followed by bromide substitution at 20–25°C. This method achieves regioselective bromination at position 2, attributed to the directed decomposition of the diazonium salt by Cu(I).
Reaction Conditions:
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Temperature: 0–25°C
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Catalyst: CuBr (10 mol%)
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Solvent: Anhydrous acetonitrile
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Yield: ~85% (isolated)
This approach avoids polybromination byproducts due to the steric and electronic guidance of the benzyloxy group at position 3.
Electrophilic Bromination Using N-Bromosuccinimide (NBS)
Adapting methodologies from benzaldehyde bromination, electrophilic substitution on 3-benzyloxy-5-chloropyrazine was explored. In a sulfuric acid medium (1.6 g/mL), NBS (1.2 equiv) is added portionwise at ≤10°C, with iodine (0.5 mol%) as a catalyst. The benzyloxy group directs bromination to position 2 via resonance activation, though yields are lower (~65%) compared to the Sandmeyer method due to the pyrazine ring’s electron deficiency.
Key Parameters:
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Acid solvent: Concentrated H2SO4
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Temperature: ≤10°C (addition), 25–55°C (reaction)
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Catalyst: I2 (0.5 mol%)
Sequential Halogenation via Dihalo Intermediates
A third route employs 2,5-dichloro-3-benzyloxypyrazine as a precursor. Treatment with NaBr (2.5 equiv) in DMF at 120°C for 24 hours substitutes the position 2 chlorine with bromine. The benzyloxy group enhances nucleophilic aromatic substitution by polarizing the C–Cl bond at position 2.
Optimization Insights:
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Solvent: DMF (anhydrous)
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Temperature: 120°C
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Yield: ~70%
Comparative Analysis of Methodologies
Mechanistic Considerations
Sandmeyer Reaction Pathway
The aminopyrazine undergoes diazotization by isoamyl nitrite, generating a diazonium ion. Copper(I) bromide facilitates single-electron transfer, yielding a phenyl radical that abstracts a bromine atom from CuBr2. This radical recombination installs bromine at position 2.
Directed Electrophilic Substitution
The benzyloxy group’s +M effect activates positions 2 and 6 of the pyrazine ring. Bromine (from NBS) attacks position 2 due to reduced steric hindrance compared to position 6.
Scalability and Industrial Relevance
The Sandmeyer method is preferred for large-scale synthesis due to its reproducibility and avoidance of corrosive acids. However, the need for an aminopyrazine precursor complicates feedstock availability. Patent CN107879918B highlights the utility of temperature-controlled bromination for minimizing byproducts, a principle applicable to pyrazine systems.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-bromo-5-chloropyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability, while the halogen substituents can influence binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Trends
- Crystallographic Data : The target compound’s pyrazine ring participates in π-π stacking (centroid distance: 3.544 Å) and hydrogen bonding (N–H⋯O), critical for dimer formation in solid-state pharmacology .
- Quantum Chemical Studies : Benzyloxy-containing compounds (e.g., 3BPA) exhibit stable properties at 300–1200 K, supporting their use in high-temperature syntheses .
- Structure-Activity Relationships (SAR) : Benzyloxy and halogen substituents optimize binding to hydrophobic enzyme pockets, as seen in BACE1 inhibitors (IC₅₀ improvements up to 42.8%) .
Biological Activity
3-(Benzyloxy)-2-bromo-5-chloropyrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article summarizes the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazine derivatives. The introduction of the benzyloxy group is achieved through nucleophilic substitution reactions, while bromination and chlorination are performed using standard halogenation techniques. Characterization is done using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
Table 1 summarizes the IC50 values for this compound against these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 10.0 |
| HepG2 | 15.0 |
These results indicate a promising profile for further development as a potential anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific protein kinases. For instance, it has been shown to inhibit DYRK1A and GSK3α/β with IC50 values of approximately 11 µM and 1.5 µM respectively, suggesting that it may interfere with key signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. Modifications in the substitution patterns on the pyrazine ring have been systematically studied to optimize potency and selectivity:
- Bromination at position 2 enhances lipophilicity, improving cellular uptake.
- Chlorination at position 5 appears to contribute to increased binding affinity to target proteins.
These modifications suggest that careful tuning of substituents can lead to compounds with enhanced biological profiles.
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of various pyrazine derivatives, including this compound, it was found that this compound significantly reduced cell viability in MCF-7 cells after 48 hours of treatment. The study utilized both MTT assays and flow cytometry to assess cell death mechanisms, indicating that apoptosis was a primary mode of action .
Case Study 2: In Vivo Efficacy
Further investigations into the in vivo efficacy were conducted using xenograft models where tumors were induced in mice. Treatment with this compound resulted in a marked reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent .
Scientific Research Applications
Chemistry
3-(Benzyloxy)-2-bromo-5-chloropyrazine serves as a versatile building block in organic synthesis. Its unique functional groups allow for:
- Substitution Reactions : The bromine and chlorine atoms can be replaced by various nucleophiles, enhancing the compound's utility in synthesizing complex organic molecules.
- Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to produce biaryl compounds, which are important in pharmaceutical chemistry.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various strains, including Bacillus subtilis.
- Cytotoxicity : Preliminary research indicates selective cytotoxicity against cancer cell lines (e.g., MCF-7), suggesting its potential as a lead compound for targeted cancer therapies.
Medicine
In medicinal chemistry, this compound is explored for:
- Therapeutic Development : Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific biological pathways involved in diseases such as cancer and inflammation.
- Mechanism of Action : The compound may inhibit specific enzymes or receptors, modulating biological pathways critical for disease progression.
Industry
The compound is utilized in the production of specialty chemicals and materials:
- Dyes and Pigments : Its unique chemical properties make it suitable for synthesizing dyes with specific colorimetric properties.
- Agrochemicals : It can be used as an intermediate in the synthesis of agrochemicals that enhance agricultural productivity.
Data Table: Comparison of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| This compound | Antibacterial | Bacillus subtilis | |
| Derivative A | Cytotoxicity | MCF-7 (breast cancer) | |
| Derivative B | Antimicrobial | E. coli |
Case Study 1: Antibacterial Screening
A systematic investigation into the antibacterial properties of various pyridine derivatives highlighted that modifications to substituents significantly impacted efficacy against Bacillus subtilis. Compounds with electron-donating groups demonstrated enhanced activity compared to those with electron-withdrawing groups, suggesting that the electronic nature of substituents plays a crucial role in biological activity.
Case Study 2: Cytotoxicity Assessment
In vitro studies on cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal fibroblast cells. This characteristic indicates a promising therapeutic index for further development in targeted cancer therapies.
Q & A
Q. What are the established synthetic routes for introducing benzyloxy and halogen substituents on pyrazine rings?
The synthesis of halogenated pyrazines typically involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. For example:
- Benzyloxy introduction : A benzyl ether group can be installed via Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine) or by alkylation of a hydroxylated pyrazine intermediate with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Halogenation : Bromination at the 2-position of pyrazine can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic bromination with Br₂/FeBr₃. Chlorination at the 5-position may employ POCl₃ or Cl₂ gas in the presence of a Lewis acid catalyst .
Q. What spectroscopic techniques are critical for characterizing 3-(Benzyloxy)-2-bromo-5-chloropyrazine?
- ¹H/¹³C NMR : The benzyloxy group (δ ~4.8–5.1 ppm for CH₂, δ ~7.3–7.5 ppm for aromatic protons) and halogen substituents (deshielding effects on adjacent carbons) are key identifiers. Compare with literature spectra of analogous compounds (e.g., 3-((benzyloxy)methyl)-6-(methylthio)-1,2,4,5-tetrazine ).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₁H₈BrClN₂O) and isotopic patterns for Br/Cl.
- IR spectroscopy : Detect C-O (benzyloxy, ~1250 cm⁻¹) and C-Br/C-Cl stretches (500–800 cm⁻¹) .
Q. How does the benzyloxy group influence the reactivity of pyrazine derivatives in cross-coupling reactions?
The benzyloxy group acts as an electron-donating substituent, activating the pyrazine ring toward electrophilic substitution at specific positions. However, it may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Prior deprotection (e.g., hydrogenolysis with Pd/C) is often required for further functionalization .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during bromination of 3-(benzyloxy)-5-chloropyrazine?
Regioselectivity in bromination is influenced by:
- Electronic effects : Electron-deficient pyrazines favor bromination at the most electron-rich position. Computational tools (DFT calculations) predict charge distribution.
- Directing groups : The benzyloxy group directs bromination to the ortho/para positions. Experimental screening of conditions (e.g., Br₂ vs. NBS, solvent polarity) is critical. For example, NBS in CCl₄ may favor radical pathways over electrophilic substitution .
Q. What strategies resolve discrepancies in NMR data for intermediates during synthesis?
Discrepancies may arise from:
- Rotamers or tautomers : Variable-temperature NMR (VT-NMR) can identify dynamic processes.
- Impurity peaks : Use 2D NMR (COSY, HSQC) to assign signals. For example, in , the benzyloxy CH₂ protons (δ 5.05 ppm) were unambiguously assigned via HSQC .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in Acta Crystallographica Section E for similar hydrazide derivatives .
Q. How can reaction yields be improved for multi-step syntheses involving halogenated pyrazines?
- Protection/deprotection : Use benzyloxy as a transient protecting group to prevent side reactions. For example, benzyl ethers are stable under acidic conditions but cleavable via hydrogenolysis .
- Purification : Flash chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) or recrystallization from toluene/hexane mixtures improves purity.
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in halogen displacement reactions .
Q. What are the challenges in analyzing halogen-halogen coupling constants in NMR spectra?
³J coupling between adjacent halogens (e.g., Br and Cl) is typically weak and obscured by splitting from neighboring protons. Advanced techniques include:
- Satellite peak analysis : Isotopic abundance of ⁷⁹Br/⁸¹Br (~50:50) creates distinctive splitting patterns.
- Computational modeling : Software like ACD/Labs or MestReNova simulates coupling constants based on molecular geometry .
Methodological Guidance Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
